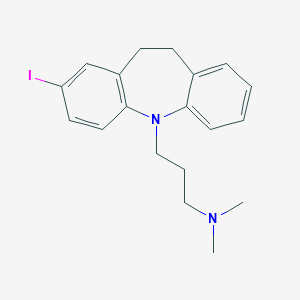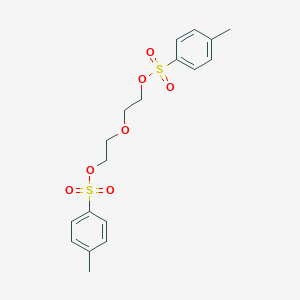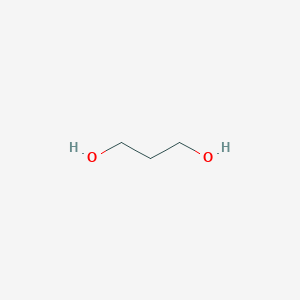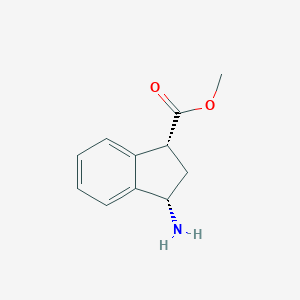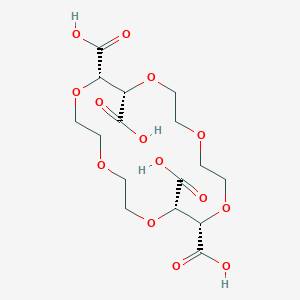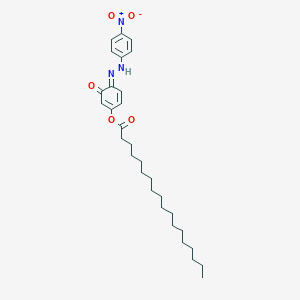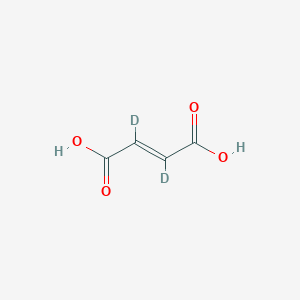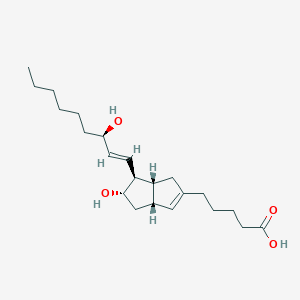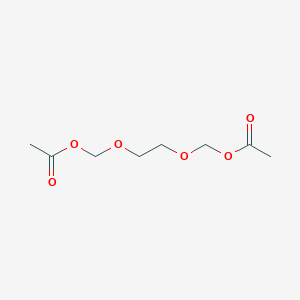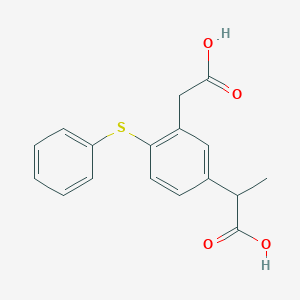
5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid
概要
説明
Synthesis Analysis
The synthesis of compounds related to 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid often involves palladium(II)-catalyzed carboxylation reactions of aryl and vinyl C-H bonds. Such methodologies enable the direct introduction of carboxyl groups into benzoic and phenylacetic acid derivatives, providing a pathway for synthesizing a wide range of dicarboxylic acids, including those with phenylthio substituents (Giri & Yu, 2008).
Molecular Structure Analysis
The molecular structure of compounds similar to 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid can be characterized by various spectroscopic methods, including FT-IR, 1H, and 13C NMR. These techniques, along with X-ray diffraction crystallography, are essential for elucidating the compound's geometry, bond lengths, and angles, providing insights into its molecular conformation and stability. For instance, studies have demonstrated the ability to determine the structure of complex molecules through these analytical methods, highlighting the importance of molecular structure analysis in understanding compound properties (Pekparlak et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid derivatives can include transformations such as photostimulated reactions with aryl halides, influencing the regiochemistry of arylation. These reactions highlight the compound's reactivity and potential for synthetic applications, including the formation of aromatic substitution products (Nwokogu, Wong, Greenwood, & Wolfe, 2000).
科学的研究の応用
Coordination Polymers and Supramolecular Complexes :
- The compound has been used to synthesize novel coordination polymers and supramolecular complexes with metals like zinc and lanthanum. These complexes exhibit interesting structural features such as one-dimensional and two-dimensional layers, and they are constructed by supermolecular architecture. Such materials are of interest due to their potential applications in catalysis, gas storage, and molecular recognition (Li, Ding, & Diao, 2020).
- Another research focused on a metal-organic supramolecular complex involving zinc, demonstrating its crystalline structure and properties like fluorescence at room temperature. These kinds of studies are crucial for developing materials with specific optical properties (Yin et al., 2014).
Photoinduced Electron Transfer Polymerization :
- The compound has been part of a study investigating sulfur-containing carboxylic acids as electron donors in photoinduced free-radical polymerizations. These types of polymerizations are significant for creating materials with unique properties and have applications in coatings, adhesives, and various other industries (Wrzyszczyński et al., 2000).
Chirality Assignment of Carboxylic Acids :
- In a study, phenylacetylenes bearing an amino group were polymerized to investigate their application in determining the chirality of carboxylic acids. The research is crucial for understanding molecular interactions and can have implications in pharmaceuticals and analytical chemistry (Yashima, Maeda, Matsushima, & Okamato, 1997).
Removal of Contaminants :
- The compound's derivatives, like phenylacetic acid, have been studied for their application in removing contaminants from aqueous streams. This research is particularly relevant for environmental remediation and waste treatment processes (Madan & Wasewar, 2017).
Photostimulated Reactions :
- Phenylacetic acid dianions, which could be structurally related to the compound of interest, have been studied for their reactions with aryl halides under photostimulation. These reactions have potential applications in synthetic chemistry and materials science (Nwokogu, Wong, Greenwood, & Wolfe, 2000).
作用機序
特性
IUPAC Name |
2-[3-(carboxymethyl)-4-phenylsulfanylphenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4S/c1-11(17(20)21)12-7-8-15(13(9-12)10-16(18)19)22-14-5-3-2-4-6-14/h2-9,11H,10H2,1H3,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKQCCUGCHJSOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)SC2=CC=CC=C2)CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing metal-organic complexes with Zaltoprofen?
A: Researchers are exploring the use of Zaltoprofen as a building block in supramolecular chemistry due to its ability to coordinate with metal ions through its carboxylate groups. This coordination can lead to the formation of diverse structures with intriguing properties [, , , ]. These metal-organic complexes hold potential applications in various fields, including catalysis, sensing, and drug delivery.
Q2: What types of structures have been synthesized using Zaltoprofen as a ligand?
A2: Studies have demonstrated the synthesis of various structural motifs using Zaltoprofen, including:
- Zero-dimensional (0-D) structures: These are discrete molecular entities, such as the binuclear complex [Zn2(Zaltoprofen)2(phen)2], where phen represents 1,10-phenanthroline [].
- One-dimensional (1-D) structures: These include zigzag chains, as observed in [Cd(Zaltoprofen)(phen)]n [].
- Two-dimensional (2-D) structures: Researchers have synthesized 2-D networks with Zaltoprofen, such as those found in [Zn(Zaltoprofen)(H2O)]n, which exhibits alternating left- and right-handed helical chains [].
Q3: What role do hydrogen bonds and π–π stacking interactions play in these structures?
A: Hydrogen bonds and π–π stacking interactions contribute significantly to the stability and packing of these metal-organic complexes. For instance, in the 0-D structure of [Zn2(Zaltoprofen)2(phen)2], π–π stacking interactions and C‒H···O hydrogen bonds are crucial for the formation of the extended 3-D supramolecular network []. In the 1-D zigzag chain structure of [Cd(Zaltoprofen)(phen)]n, π–π stacking interactions link the chains, creating a 2-D layer [].
Q4: Have any interesting fluorescent properties been observed in these complexes?
A: While not all synthesized complexes exhibit fluorescence, a lanthanide-based coordination polymer, [La(HL2)2(L2)3]n, where HL2 represents 2-thiophenecarboxylic acid, displayed fluorescence at room temperature []. This finding suggests the potential of using Zaltoprofen and similar ligands in developing novel fluorescent materials.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


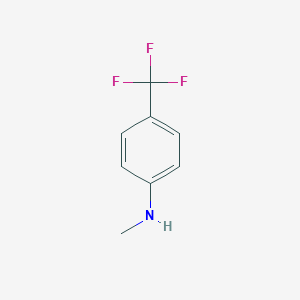



![1-[(Pyrrolidin-1-yl)methyl]piperazine](/img/structure/B51765.png)
